molecular formula C10H6BrF3N2O2 B12970222 1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone

1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone

Cat. No.: B12970222
M. Wt: 323.07 g/mol
InChI Key: KFRARYUKGKOTHD-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of 1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Trifluoromethoxylation: The addition of a trifluoromethoxy group to the indazole ring.

    Acylation: The final step involves the acylation of the indazole derivative to form the ethanone compound.

Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups enhance its binding affinity to target proteins, potentially inhibiting their function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone include:

    5-Bromo-6-(trifluoromethoxy)-1H-indole: Lacks the ethanone group but shares similar reactivity.

    2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Contains a different heterocyclic core but similar substituents.

    1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)methanone: Similar structure with a methanone group instead of ethanone.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H6BrF3N2O2

Molecular Weight

323.07 g/mol

IUPAC Name

1-[5-bromo-6-(trifluoromethoxy)indazol-1-yl]ethanone

InChI

InChI=1S/C10H6BrF3N2O2/c1-5(17)16-8-3-9(18-10(12,13)14)7(11)2-6(8)4-15-16/h2-4H,1H3

InChI Key

KFRARYUKGKOTHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC(=C(C=C2C=N1)Br)OC(F)(F)F

Origin of Product

United States

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